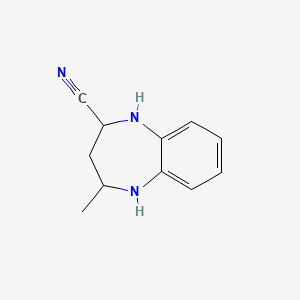![molecular formula C9H13NO2 B14678985 Phenol, 3-[(2-hydroxyethyl)methylamino]- CAS No. 34920-69-9](/img/structure/B14678985.png)
Phenol, 3-[(2-hydroxyethyl)methylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-[(2-hydroxyethyl)methylamino]- is an organic compound with the molecular formula C9H13NO2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 3-[(2-hydroxyethyl)methylamino] group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(2-hydroxyethyl)methylamino]- typically involves the reaction of phenol with 2-chloroethanol and methylamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of methylamine, followed by the attachment of the resulting 2-hydroxyethylmethylamino group to the phenol ring.
Industrial Production Methods
In industrial settings, the production of Phenol, 3-[(2-hydroxyethyl)methylamino]- is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3-[(2-hydroxyethyl)methylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-[(2-hydroxyethyl)methylamino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 3-[(2-hydroxyethyl)methylamino]- involves its interaction with various molecular targets. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Phenol, 3-[(2-hydroxyethyl)methylamino]- can be compared with other similar compounds such as:
Phenol: The parent compound, which lacks the 3-[(2-hydroxyethyl)methylamino] group.
3-(Methylamino)phenol: A similar compound where the hydroxyethyl group is replaced by a methyl group.
2-(Methylamino)phenol: Another similar compound with the amino group in a different position on the phenol ring.
The uniqueness of Phenol, 3-[(2-hydroxyethyl)methylamino]- lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
34920-69-9 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
3-[2-hydroxyethyl(methyl)amino]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,11-12H,5-6H2,1H3 |
InChI-Schlüssel |
OJPVCOSIHTUALG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















